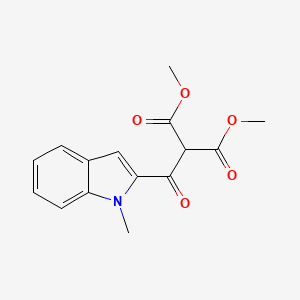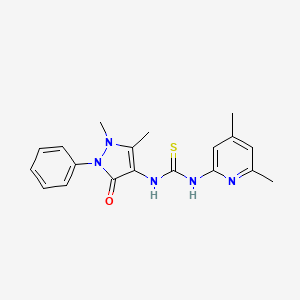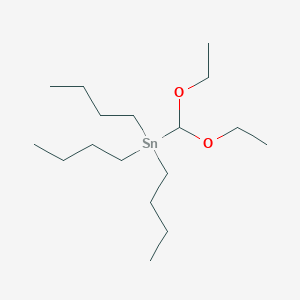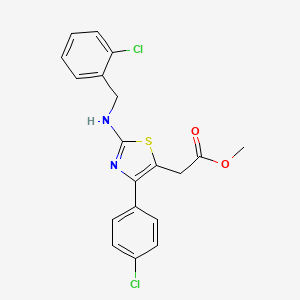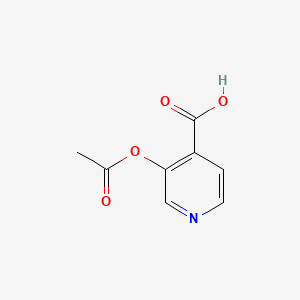
4-Pyridinecarboxylic acid, 3-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 3-(acetyloxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-pyridinecarboxylic acid, 3-(acetyloxy)- includes an acetoxy group at the 3-position of the pyridine ring, making it a unique derivative with distinct chemical properties.
Preparation Methods
The synthesis of 4-pyridinecarboxylic acid, 3-(acetyloxy)- typically involves the acetylation of 4-pyridinecarboxylic acid. This can be achieved through various synthetic routes, including:
Acetylation Reaction: The reaction of 4-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production: On an industrial scale, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
4-Pyridinecarboxylic acid, 3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyridine derivatives with reduced functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Pyridinecarboxylic acid, 3-(acetyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-pyridinecarboxylic acid, 3-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridinecarboxylic acid. This process can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Pyridinecarboxylic acid, 3-(acetyloxy)- can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Differing in the position of the carboxylic acid group, picolinic acid has distinct chemical properties and applications.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 4-pyridinecarboxylic acid, 3-(acetyloxy)-, but without the acetoxy group, it has different reactivity and applications.
Properties
CAS No. |
79451-33-5 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-acetyloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-4-9-3-2-6(7)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
TYOOQRTYNDVPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


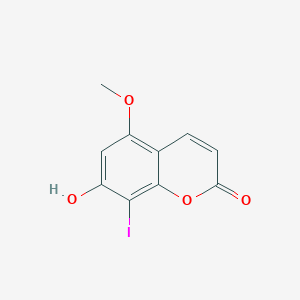
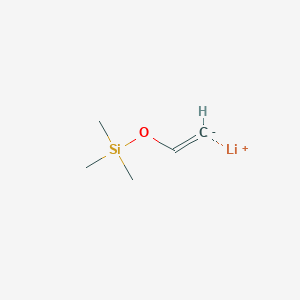

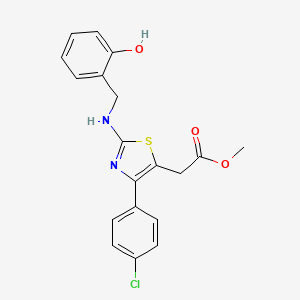
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
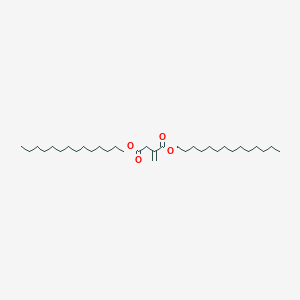

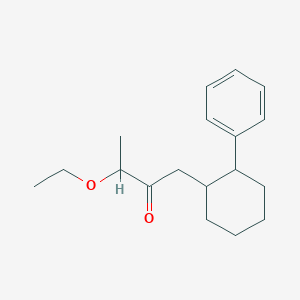
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
